6-Methoxy-4-methyl-2-(prop-2-en-1-ylsulfanyl)quinazoline
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Overview
Description
6-Methoxy-4-methyl-2-(prop-2-en-1-ylsulfanyl)quinazoline is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic organic compounds that have been widely studied for their diverse biological activities and potential therapeutic applications . This particular compound features a methoxy group at the 6th position, a methyl group at the 4th position, and a prop-2-en-1-ylsulfanyl group at the 2nd position of the quinazoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-methyl-2-(prop-2-en-1-ylsulfanyl)quinazoline typically involves multi-step organic reactions.
Preparation of Quinazoline Core: The quinazoline core can be synthesized by cyclization of anthranilic acid derivatives with formamide or formic acid.
Introduction of Methoxy Group: The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide.
Introduction of Methyl Group: The methyl group can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of Prop-2-en-1-ylsulfanyl Group: The prop-2-en-1-ylsulfanyl group can be introduced via nucleophilic substitution using prop-2-en-1-yl thiol and a suitable leaving group on the quinazoline core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-4-methyl-2-(prop-2-en-1-ylsulfanyl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the quinazoline ring or the prop-2-en-1-ylsulfanyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides, thiols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced quinazoline derivatives, reduced sulfanyl groups.
Substitution Products: Various substituted quinazoline derivatives depending on the reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Methoxy-4-methyl-2-(prop-2-en-1-ylsulfanyl)quinazoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline: Similar structure but with a prop-2-yn-1-yl group instead of a prop-2-en-1-yl group.
4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide: Contains a methoxy and prop-2-yn-1-yl group but on a benzene ring instead of a quinazoline ring.
Uniqueness
6-Methoxy-4-methyl-2-(prop-2-en-1-ylsulfanyl)quinazoline is unique due to its specific substitution pattern on the quinazoline ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
6-methoxy-4-methyl-2-prop-2-enylsulfanylquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-4-7-17-13-14-9(2)11-8-10(16-3)5-6-12(11)15-13/h4-6,8H,1,7H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQFOBHZMZZZTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)SCC=C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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